An In-Depth Technical Guide to the Chemical Properties of 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine
An In-Depth Technical Guide to the Chemical Properties of 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine
Abstract: This technical guide provides a comprehensive analysis of 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a well-established "privileged structure" known for its diverse biological activities.[1] This document elucidates the compound's physicochemical properties, details a robust synthetic methodology based on the Hantzsch thiazole synthesis, explores its characteristic spectral signature, and discusses its chemical reactivity. Furthermore, we contextualize its relevance within modern drug development programs, offering insights into its potential as a versatile building block for novel therapeutic agents. This guide is intended for researchers, chemists, and pharmacologists engaged in the design and synthesis of bioactive molecules.
Introduction: The Significance of the 2-Aminothiazole Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,3-thiazole ring is a recurring motif in many biologically active molecules.[2] The 2-aminothiazole derivative, in particular, is a cornerstone in medicinal chemistry, affording a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic accessibility. This scaffold is present in numerous approved drugs, including the antiretroviral Ritonavir and the anti-inflammatory Meloxicam, highlighting its therapeutic versatility.[3]
The subject of this guide, 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine, incorporates several key features that make it a compelling candidate for further investigation:
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The 2-Aminothiazole Core: Provides a bidentate system capable of forming critical interactions with biological targets. Its exocyclic amine and endocyclic nitrogen can act as hydrogen bond donors and acceptors, respectively.
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The Bromophenyl Group: The bromine atom serves as a valuable synthetic handle for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). It can also participate in halogen bonding, an increasingly recognized non-covalent interaction in ligand-protein binding.
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Steric and Electronic Tuning: The specific substitution pattern—a bromine atom ortho to the thiazole linkage and a methyl group at the para position—precisely modulates the molecule's electronic properties and spatial arrangement, which can be critical for target-specific affinity and selectivity.
This document serves to consolidate the known and predicted chemical properties of this compound, providing a foundational resource for its synthesis, characterization, and strategic application in research and development.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value / Description | Source / Method |
| IUPAC Name | 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₉BrN₂S | - |
| Molecular Weight | 269.16 g/mol | - |
| CAS Number | Not assigned. | - |
| Appearance | Predicted to be a white to light-yellow crystalline solid. | Based on similar 2-aminothiazole derivatives.[4] |
| Melting Point | Predicted to be in the range of 180-200 °C. | Analogy to 2-Amino-4-(4-bromophenyl)thiazole (183-187 °C).[4] |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | General characteristic of aromatic heterocyclic compounds.[5] |
| Predicted pKa | ~3.9 - 4.5 | Based on similar 2-aminothiazole structures.[4] |
Chemical Structure
The structural representation of 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine is depicted below.
Caption: Workflow of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis
This protocol is adapted from standard Hantzsch synthesis procedures. [5]Note: This procedure should be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).
Materials:
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1-(2-Bromo-4-methylphenyl)ethanone
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Bromine (Br₂)
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Acetic Acid (glacial)
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Thiourea
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Methanol or Ethanol
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5% Sodium Carbonate (Na₂CO₃) solution
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Standard laboratory glassware and magnetic stirrer/hotplate
Step 1: Synthesis of the α-Haloketone Intermediate
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Causality: The Hantzsch synthesis requires an α-haloketone, which must first be prepared from the corresponding acetophenone.
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Dissolve 1-(2-Bromo-4-methylphenyl)ethanone (1 equivalent) in glacial acetic acid.
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Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise at room temperature with stirring.
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Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
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Pour the reaction mixture into ice-water to precipitate the crude 2-bromo-1-(2-bromo-4-methylphenyl)ethanone.
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Filter the solid, wash with cold water, and dry. This intermediate is often used directly in the next step without extensive purification.
Step 2: Hantzsch Thiazole Synthesis
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Causality: This is the key ring-forming reaction. Ethanol or methanol serves as a suitable solvent, and heating accelerates the condensation and cyclization steps.
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In a round-bottom flask, combine the crude α-haloketone from Step 1 (1 equivalent) and thiourea (1.2-1.5 equivalents).
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Add methanol or ethanol as the solvent and a magnetic stir bar.
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Heat the mixture to reflux (approx. 65-80 °C) with stirring for 1-3 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
Step 3: Isolation and Purification
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Causality: The initial product is often the hydrobromide salt, which is more soluble. Neutralization with a weak base like sodium carbonate deprotonates the thiazole, causing the neutral, less soluble product to precipitate. [6]1. Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution, stirring to neutralize the acid.
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A solid precipitate of 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine will form.
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Collect the solid by vacuum filtration, washing the filter cake thoroughly with water to remove inorganic salts.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.
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Dry the purified product under vacuum. Characterize the final product by melting point, NMR, IR, and MS analysis.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule. The following table summarizes the expected data based on the compound's structure and published data for similar thiazole derivatives. [7][8]
| Technique | Expected Observations and Rationale |
|---|---|
| ¹H NMR | ~2.4 ppm (s, 3H): Singlet for the aryl methyl (-CH₃) protons. ~5.0-6.0 ppm (br s, 2H): Broad singlet for the amine (-NH₂) protons; this peak is D₂O exchangeable. [6]~7.0-7.8 ppm (m, 4H): A singlet for the C5-H of the thiazole ring and a complex multiplet pattern for the three protons on the bromophenyl ring. The specific splitting will depend on coupling constants. |
| ¹³C NMR | ~21 ppm: Aryl methyl carbon. ~105-115 ppm: C5 of the thiazole ring. [8]~120-145 ppm: Carbons of the bromophenyl ring. ~145-150 ppm: C4 of the thiazole ring. ~165-170 ppm: C2 of the thiazole ring (amine-substituted). [7] |
| IR (cm⁻¹) | 3300-3450: Two bands (symmetric and asymmetric N-H stretching) for the primary amine. ~3100: Aromatic C-H stretching. ~1620: C=N stretching of the thiazole ring. ~1550: N-H bending (scissoring) of the amine. ~1480: Aromatic C=C stretching. ~600-800: C-Br stretching. |
| Mass Spec (MS) | M⁺ at m/z ~268 and M+2 at m/z ~270: A characteristic isotopic pattern with two peaks of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). The exact mass would confirm the elemental composition. |
Chemical Reactivity and Derivatization Potential
The molecule possesses multiple reactive sites, making it a versatile intermediate for creating a library of derivatives. Understanding its reactivity is key to its application in drug discovery.
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Exocyclic Amine (-NH₂): This is often the most reactive site for electrophilic attack. [9]It can readily undergo reactions such as acylation, sulfonylation, and condensation with aldehydes to form Schiff bases. [10]* Thiazole Ring Nitrogens: The endocyclic nitrogen at position 3 is also nucleophilic and can be a site for alkylation, particularly if the exocyclic amine is protected.
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Aryl Bromide (C-Br): The bromine on the phenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, alkyl, or vinyl groups, significantly expanding molecular diversity.
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Thiazole Ring (C5-H): The C5 position of the thiazole ring can undergo electrophilic aromatic substitution, although this is less common than reactions at the nitrogen centers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-(4-bromophenyl)thiazole | 2103-94-8 [chemicalbook.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
